

Spectroscopic Profile of 2-Methylquinolin-7-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylquinolin-7-ol

Cat. No.: B176218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methylquinolin-7-ol** (CAS No: 165112-03-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies outlined herein are standard protocols for the characterization of organic molecules.

Chemical Structure and Properties

- IUPAC Name: **2-methylquinolin-7-ol**
- Molecular Formula: C₁₀H₉NO
- Molecular Weight: 159.19 g/mol

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- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **2-Methylquinolin-7-ol**. These predictions are based on the analysis of similar quinoline derivatives.

^1H NMR Data (Predicted)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	~ 7.15	d	~ 8.5
H4	~ 7.85	d	~ 8.5
H5	~ 7.60	d	~ 8.8
H6	~ 7.05	dd	~ 8.8, 2.4
H8	~ 7.20	d	~ 2.4
OH	~ 9.50	br s	-
CH ₃	~ 2.60	s	-

^{13}C NMR Data (Predicted)

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~ 158.0
C3	~ 121.5
C4	~ 136.0
C4a	~ 148.5
C5	~ 128.0
C6	~ 116.0
C7	~ 156.5
C8	~ 108.0
C8a	~ 121.0
CH ₃	~ 24.5

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for **2-Methylquinolin-7-ol**.

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H	Stretching	3200 - 3500	Strong, Broad
C-H (aromatic)	Stretching	3000 - 3100	Medium
C-H (methyl)	Stretching	2850 - 2960	Medium
C=N (in ring)	Stretching	1600 - 1620	Medium
C=C (aromatic)	Stretching	1450 - 1580	Medium-Strong
C-O	Stretching	1200 - 1260	Strong
C-H (aromatic)	Bending (out-of-plane)	800 - 900	Strong

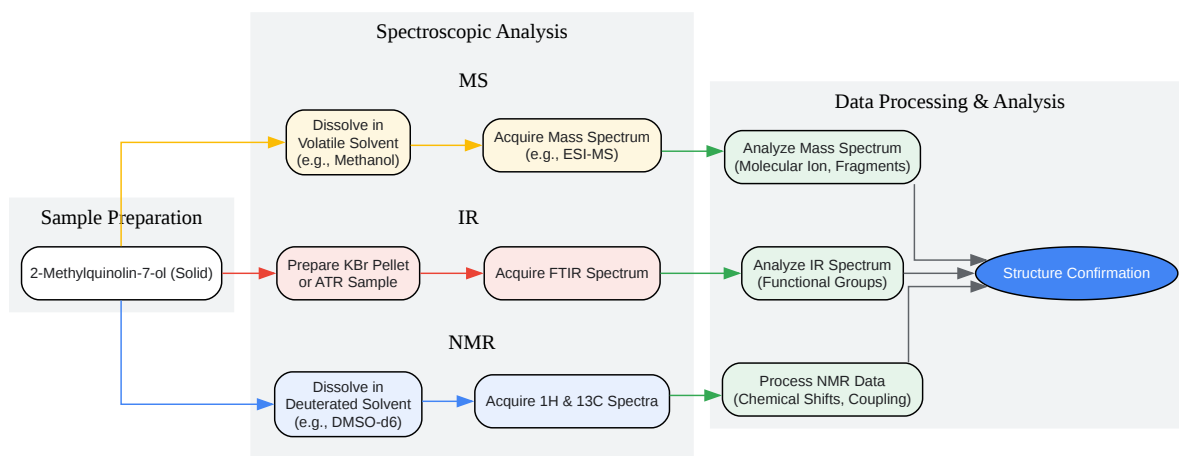
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For **2-Methylquinolin-7-ol**, the following data is expected.

Parameter	Predicted Value
Molecular Ion [M] ⁺	m/z 159
Major Fragments	m/z 130 (loss of CO and H)
	m/z 144 (loss of CH ₃)

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **2-Methylquinolin-7-ol**.



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